2-(Bromomethyl)-1,3,4-trichlorobenzene

Description

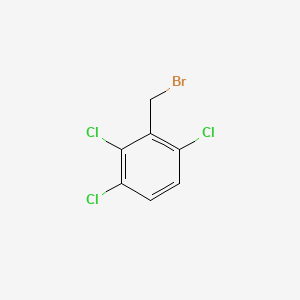

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,3,4-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl3/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKUOLGHTOGYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197928 | |

| Record name | 2-(Bromomethyl)-1,3,4-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4960-48-9 | |

| Record name | 2-(Bromomethyl)-1,3,4-trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4960-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1,3,4-trichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004960489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC166426 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Bromomethyl)-1,3,4-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1,3,4-trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for 2 Bromomethyl 1,3,4 Trichlorobenzene

Strategies for the De Novo Synthesis of 2-(Bromomethyl)-1,3,4-trichlorobenzene

The de novo synthesis, or the creation of the molecule from simpler, readily available precursors, is a cornerstone of organic chemistry. nih.govnih.govresearchgate.net For this compound, this involves a strategic sequence of chlorination and bromination reactions.

Precursor Selection and Design for Regioselective Bromination

The selection of an appropriate precursor is critical to ensure the final product has the desired substitution pattern. A logical starting point for the synthesis of this compound is a toluene (B28343) derivative that can be selectively chlorinated and subsequently brominated. For instance, starting with toluene and introducing the chloro groups first can be a viable strategy. The methyl group of toluene is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene (B151609) ring. libretexts.org

However, achieving the specific 1,3,4-trichloro substitution pattern requires a carefully planned sequence of reactions. The directing effects of the substituents already on the ring heavily influence the position of subsequent additions. wikipedia.org Halogens are deactivating groups, meaning they make the benzene ring less reactive towards electrophilic substitution, but they are also ortho-, para-directors. libretexts.orglibretexts.org This dual nature must be managed to achieve the desired polysubstituted product.

Chlorination Techniques for Polychlorinated Benzene Scaffolds

The creation of polychlorinated benzene rings typically involves electrophilic aromatic substitution. wikipedia.org Benzene and its derivatives react with chlorine in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to substitute hydrogen atoms on the ring with chlorine atoms. chemguide.co.ukmasterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, creating a stronger electrophile (Cl⁺) that can be attacked by the electron-rich benzene ring. docbrown.info

The synthesis of a 1,3,4-trichlorinated scaffold would proceed stepwise. The regiochemistry of each chlorination step is governed by the directing effects of the substituents already present. For example, starting with chlorobenzene (B131634), the next chlorine atom would be directed to the ortho and para positions. To obtain the 1,3,4-trichloro substitution, a different starting material or a multi-step strategy involving other functional groups might be necessary to control the regioselectivity. The pyrolysis of certain chlorinated compounds can also lead to the formation of polychlorinated benzenes through radical processes. researchgate.net

Introduction of the Bromomethyl Functionality

Once the 1,3,4-trichlorotoluene precursor is synthesized, the final step is the introduction of the bromine atom onto the methyl group. This is achieved through a radical substitution reaction, specifically benzylic bromination. ucalgary.calumenlearning.com The carbon atom attached directly to a benzene ring is known as the benzylic carbon, and the hydrogens attached to it are particularly reactive towards radical halogenation. youtube.com

This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or a peroxide. libretexts.orgmasterorganicchemistry.com NBS is a convenient reagent as it provides a low, constant concentration of bromine (Br₂), which favors the desired radical substitution on the methyl group over electrophilic addition to the aromatic ring. masterorganicchemistry.com The reaction proceeds via a radical chain mechanism. ucalgary.ca

Mechanistic Investigations of Formation Reactions

Understanding the mechanisms of the key reactions is essential for controlling the synthesis and minimizing the formation of unwanted byproducts.

Radical-Mediated Bromination Pathways

The benzylic bromination of 1,3,4-trichlorotoluene follows a well-established radical chain mechanism. ucalgary.ca

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in bromine, typically induced by heat or UV light, to generate a small number of bromine radicals (Br•). ucalgary.calibretexts.org

Propagation: A bromine radical then abstracts a hydrogen atom from the methyl group of the trichlorotoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). ucalgary.cayoutube.com This benzylic radical is particularly stable because the unpaired electron can be delocalized over the adjacent aromatic ring through resonance. lumenlearning.comyoutube.com The newly formed benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired product, this compound, and another bromine radical, which continues the chain reaction. ucalgary.ca

Termination: The chain reaction is terminated when two radicals combine. ucalgary.ca

| Reaction Step | Description |

| Initiation | Homolytic cleavage of Br₂ or NBS to form bromine radicals. |

| Propagation | A bromine radical abstracts a benzylic hydrogen to form a stable benzylic radical. This radical then reacts with Br₂ to form the product and regenerate a bromine radical. |

| Termination | Two radicals combine to end the chain reaction. |

Electrophilic Aromatic Substitution in Halogenated Systems

The chlorination of the benzene ring is a classic example of electrophilic aromatic substitution. msu.edu In halogenated systems, the existing halogen substituents influence the reactivity and regioselectivity of further substitutions.

The mechanism involves two main steps:

Formation of the Electrophile: A Lewis acid catalyst like FeCl₃ reacts with Cl₂ to generate a highly electrophilic species, often represented as Cl⁺. masterorganicchemistry.comdocbrown.info

Attack and Re-aromatization: The π-electron system of the benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edu In a subsequent fast step, a base (such as FeCl₄⁻) removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the chlorinated product. masterorganicchemistry.com

Catalyst-Assisted Synthesis Routes

The introduction of a bromine atom at the benzylic position of 2,3,6-trichlorotoluene (B1206156) is most effectively accomplished through free-radical bromination. This class of reaction is typically initiated by sources that can generate bromine radicals, and the process is often mediated by catalysts to enhance selectivity and reaction rates. Common reagents for this transformation include N-bromosuccinimide (NBS), which serves as a source of bromine at a low and controlled concentration, thereby minimizing side reactions such as aromatic ring bromination. researchgate.netgoogle.comyoutube.comchadsprep.comlibretexts.org The reaction is typically initiated by either photochemical means or the use of a radical initiator.

Photochemical Initiation: The use of light, particularly UV irradiation, can initiate the homolytic cleavage of the N-Br bond in NBS or elemental bromine, generating the bromine radicals necessary to propagate the chain reaction. google.comchadsprep.com This method offers a clean way to initiate the reaction without the introduction of chemical initiators that may need to be separated from the final product.

Chemical Radical Initiators: A common alternative to photochemical initiation is the use of chemical radical initiators, with 2,2'-azobisisobutyronitrile (AIBN) being a prominent example. researchgate.net AIBN decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then abstract a bromine atom from NBS to start the chain reaction. This method is advantageous as the initiation rate can be controlled by temperature.

The general mechanism for the catalyst-assisted benzylic bromination involves the following key steps:

Initiation: Generation of a bromine radical via photochemical cleavage or from the decomposition of a chemical initiator like AIBN.

Propagation:

The bromine radical abstracts a hydrogen atom from the methyl group of 2,3,6-trichlorotoluene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

The benzylic radical then reacts with a bromine source (either Br₂ generated in situ from the reaction of NBS with HBr, or directly with NBS) to yield the desired product, this compound, and a new bromine radical. researchgate.netyoutube.com

Termination: The reaction is terminated by the combination of any two radical species.

The choice of solvent is crucial in these reactions. Non-polar solvents like carbon tetrachloride (CCl₄) have been traditionally used, but due to toxicity and environmental concerns, alternative solvents such as (trifluoromethyl)benzene and 1,2-dichlorobenzene (B45396) are being explored. researchgate.netkoreascience.kr

| Catalyst/Initiator System | Brominating Agent | Reaction Conditions | Mechanistic Pathway |

| Photochemical (light, e.g., UV) | N-Bromosuccinimide (NBS) | Non-polar solvent (e.g., CCl₄) | Free-radical chain reaction |

| 2,2'-Azobisisobutyronitrile (AIBN) | N-Bromosuccinimide (NBS) | Refluxing in a non-polar solvent | Free-radical chain reaction |

Advanced Spectroscopic Characterization Techniques for Elucidation of 2 Bromomethyl 1,3,4 Trichlorobenzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. sielc.com For a compound like 2-(Bromomethyl)-1,3,4-trichlorobenzene, with its limited number of protons and complex substitution pattern, one- and two-dimensional NMR techniques are essential for assigning the correct isomeric structure.

Proton and Carbon-13 NMR Chemical Shift Analysis of Halogenated Benzenes

The substitution pattern on a benzene (B151609) ring significantly influences the chemical shifts (δ) of the remaining aromatic protons and carbons due to the electronic effects (induction and resonance) of the substituents. lcms.cz In the case of this compound, the aromatic region of the ¹H NMR spectrum is simplified to two signals, while the ¹³C NMR spectrum shows seven distinct signals.

Proton (¹H) NMR: The parent compound, 1,2,4-trichlorobenzene (B33124), displays three proton signals. chemicalbook.com The introduction of a bromomethyl (-CH₂Br) group at the C2 position replaces one of these protons and further influences the shifts of the remaining two: H-5 and H-6. The -CH₂Br group is moderately electron-withdrawing and introduces benzylic protons, which typically appear as a singlet in the absence of adjacent proton coupling. The aromatic protons are expected to be doublets due to coupling to each other.

Carbon-13 (¹³C) NMR: Halogen atoms have a significant and varied impact on the chemical shifts of the carbons to which they are attached (ipso-carbons) and adjacent carbons. contaminantdb.cachemicalbook.com Chlorine atoms generally cause a downfield shift for the ipso-carbon. The carbon attached to bromine in the -CH₂Br group is expected to appear in the aliphatic region, typically around 30-33 ppm. rsc.org The six aromatic carbons will all be unique due to the asymmetric substitution pattern. The chemical shifts can be predicted by considering the additive effects of each substituent on the 1,2,4-trichlorobenzene core. spectrabase.com

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| H-5 | ~7.45 | d | ~8.5 Hz |

| H-6 | ~7.65 | d | ~8.5 Hz |

Predicted in CDCl₃ solvent. 'd' denotes doublet, 's' denotes singlet.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~134 |

| C-2 | ~136 |

| C-3 | ~132 |

| C-4 | ~135 |

| C-5 | ~130 |

| C-6 | ~131 |

Predicted in CDCl₃ solvent.

Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC, NOESY)

While 1D NMR provides initial data, 2D NMR experiments are crucial for confirming connectivity and definitively assigning signals, especially in complex isomers. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a single cross-peak connecting the signals of the two aromatic protons, H-5 and H-6, confirming their adjacent relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH). It would be used to definitively link the predicted proton signals at ~7.45 ppm and ~7.65 ppm to their corresponding carbon signals (C-5 and C-6) and to confirm the assignment of the benzylic carbon by its correlation to the benzylic protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons over longer ranges (typically 2-4 bonds; ²JCH, ³JCH). This is invaluable for piecing together the molecular skeleton. For the target molecule, key correlations would be expected between the benzylic protons (-CH₂) and the aromatic carbons C-1, C-2, and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. In this molecule, a NOESY spectrum could show a correlation between the benzylic protons (-CH₂) and the aromatic proton at the C-6 position, confirming their spatial proximity.

Expected Key 2D NMR Correlations

| Experiment | Proton Signal | Correlated Nucleus | Correlation Type |

|---|---|---|---|

| COSY | H-5 | H-6 | ³JHH |

| HSQC | H-5 | C-5 | ¹JCH |

| H-6 | C-6 | ¹JCH | |

| -CH₂ | -CH₂Br Carbon | ¹JCH | |

| HMBC | -CH₂ | C-1, C-2, C-3 | ²JCH, ³JCH |

| H-5 | C-1, C-3, C-4, C-6 | ²JCH, ³JCH | |

| H-6 | C-1, C-2, C-4, C-5 | ²JCH, ³JCH |

| NOESY | -CH₂ | H-6 | Through-space |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis of Reaction Products

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers crucial structural information. sielc.com For halogenated compounds, MS is particularly informative due to the characteristic isotopic abundances of chlorine and bromine.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental formula. lcms.cz This is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm its molecular formula, C₇H₄BrCl₃.

HRMS Data for C₇H₄BrCl₃

| Isotope | Exact Mass (Da) | Natural Abundance (%) |

|---|---|---|

| ¹²C | 12.000000 | 98.9% |

| ¹H | 1.007825 | 99.98% |

| ⁷⁹Br | 78.918337 | 50.69% |

| ⁸¹Br | 80.916291 | 49.31% |

| ³⁵Cl | 34.968853 | 75.77% |

| ³⁷Cl | 36.965903 | 24.23% |

| Calculated Exact Mass | [M]⁺ for C₇H₄⁷⁹Br³⁵Cl₃ | 271.8517 |

The calculated mass corresponds to the most abundant isotopes.

Fragmentation Pattern Interpretation in Brominated and Chlorinated Aromatics

The electron ionization (EI) mass spectrum of this compound is expected to be highly complex and characteristic due to the presence of one bromine and three chlorine atoms. The natural isotopic distribution of these halogens creates a unique isotopic cluster for the molecular ion [M]⁺ and its fragments. docbrown.info

The molecular ion cluster for a C₇H₄BrCl₃ species will show a distinctive pattern of peaks separated by 2 Da, reflecting the different combinations of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. The most intense fragmentation pathway for benzyl (B1604629) bromides is typically the loss of the bromine radical (·Br) to form a stable benzyl-type cation. miamioh.edu

Key Fragmentation Pathways:

Loss of Bromine: The primary fragmentation is the cleavage of the C-Br bond to lose a bromine radical (mass 79 or 81), forming the trichlorobenzyl cation [M-Br]⁺.

Loss of Chlorine/HCl: Subsequent loss of a chlorine radical (·Cl) or a neutral HCl molecule from the [M-Br]⁺ fragment is also likely.

Formation of Tropylium Ion: The resulting [C₇H₄Cl₃]⁺ ion (m/z 193 for ³⁵Cl) can be a precursor to other fragments.

Expected Major Fragments in the Mass Spectrum

| Fragment Ion | Formula | Expected m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Comments |

|---|---|---|---|

| [M]⁺ | [C₇H₄BrCl₃]⁺ | 272 | Molecular ion. Exhibits a complex isotopic cluster. |

| [M-Br]⁺ | [C₇H₄Cl₃]⁺ | 193 | Loss of bromine radical. Expected to be a major fragment. Isotopic pattern for 3 Cl atoms. |

| [M-Br-Cl]⁺ | [C₇H₄Cl₂]⁺ | 158 | Loss of Br and Cl radicals. Isotopic pattern for 2 Cl atoms. |

| [M-Br-HCl]⁺ | [C₇H₃Cl₂]⁺ | 157 | Loss of Br radical and neutral HCl. Isotopic pattern for 2 Cl atoms. |

| [C₆H₃Cl₂]⁺ | [C₆H₃Cl₂]⁺ | 144 | Loss of CCl from the [M-Br]⁺ fragment. |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Tropylium ion, a common fragment in benzyl derivatives, though may be less prominent here due to halogenation. |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule. materialsciencejournal.org The spectra are expected to show characteristic bands for the substituted benzene ring and the bromomethyl group. The substitution pattern on the aromatic ring influences the positions of the C-H out-of-plane (OOP) bending vibrations, which can be diagnostic. nist.govnist.gov

Aromatic Ring Vibrations: C-H stretching vibrations for aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region.

Bromomethyl Group Vibrations: The aliphatic C-H stretching of the -CH₂- group will be observed just below 3000 cm⁻¹. The CH₂ scissoring vibration is expected around 1435 cm⁻¹. The C-Br stretching vibration is a key indicator and typically appears in the far-infrared region, generally between 650-550 cm⁻¹.

C-Cl Vibrations: The C-Cl stretching vibrations for aryl chlorides are found in the 1100-800 cm⁻¹ region.

Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | IR/Raman |

| Aliphatic C-H Stretch (-CH₂) | 2980 - 2920 | IR/Raman |

| Aromatic C=C Stretch | 1570, 1470, 1380 | IR/Raman |

| CH₂ Scissoring | ~1435 | IR |

| C-H Out-of-Plane Bending | 900 - 800 | IR (Strong) |

| C-Cl Stretch | 1100 - 800 | IR (Strong) |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2,4-trichlorobenzene |

| 1,3,5-trichlorobenzene |

| This compound |

| Benzyl bromide |

X-ray Diffraction Analysis for Solid-State Structural Conformation of Derivatives

X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for confirming the absolute structure of a molecule, determining bond lengths, bond angles, and intermolecular interactions in the solid state. For any new series of chemical compounds, such as the derivatives of this compound, X-ray diffraction studies would be a critical step in their characterization.

The process would involve the synthesis of a derivative, followed by the growth of a single crystal of sufficient quality. This crystal would then be subjected to X-ray analysis, from which a detailed crystallographic information file (CIF) could be generated. This file would contain all the necessary data to describe the crystal structure, including:

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Space Group: The description of the symmetry of the crystal lattice.

Atomic Coordinates: The precise position of each atom within the unit cell.

From this primary data, a wealth of structural information can be derived, which is typically presented in data tables within research publications.

Hypothetical Data Table for a Derivative of this compound:

Had X-ray diffraction data been available for a derivative, such as "2-(Azidomethyl)-1,3,4-trichlorobenzene," one could expect a data table with the following format and types of information. The data presented here is purely illustrative to demonstrate the nature of crystallographic findings.

| Parameter | Hypothetical Value |

| Chemical Formula | C7H4Cl3N3 |

| Formula Weight | 248.49 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.567(5) |

| α (°) | 90 |

| β (°) | 109.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1015.8(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.625 |

Detailed Research Findings from Hypothetical Data:

A detailed analysis of such hypothetical data would allow for a thorough discussion of the molecule's conformation. For instance, the orientation of the azidomethyl group relative to the trichlorinated benzene ring could be precisely determined. The planarity of the benzene ring and any distortions caused by the substituents would be quantifiable. Furthermore, intermolecular interactions, such as halogen bonding (Cl···Cl or Cl···N contacts) or π-π stacking between the aromatic rings, could be identified and characterized. These interactions are crucial in understanding the packing of the molecules in the crystal lattice and can influence the material's bulk properties.

However, it must be reiterated that no such specific data has been found in the existing literature for any derivative of this compound. The scientific community has yet to publish research containing the crystallographic characterization of these specific compounds. Therefore, any detailed discussion on their solid-state structures remains speculative until such studies are conducted and reported.

Computational Chemistry and Theoretical Insights into 2 Bromomethyl 1,3,4 Trichlorobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By approximating the electron density, DFT methods can accurately predict a molecule's geometry, energy, and various reactivity descriptors. For a molecule like 2-(bromomethyl)-1,3,4-trichlorobenzene, DFT calculations can reveal the influence of its substituent groups—three chlorine atoms and a bromomethyl group—on the electronic environment of the benzene (B151609) ring.

Studies on polychlorinated biphenyls and benzenes have demonstrated that the number and position of chlorine atoms significantly impact the molecule's electronic properties, such as ionization potential, electron affinity, and dipole moment. scirp.orgresearchgate.netresearchgate.net The chlorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, a factor that profoundly influences the molecule's reactivity. The bromomethyl group, in contrast, can exhibit more complex electronic effects.

Key Predicted Electronic Properties (Hypothetical Data based on Analogous Compounds):

| Property | Predicted Value | Significance |

| Dipole Moment (Debye) | ~2.1 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| Ionization Potential (eV) | ~9.5 eV | Energy required to remove an electron; a higher value suggests greater stability. |

| Electron Affinity (eV) | ~0.8 eV | Energy released upon gaining an electron; a positive value indicates a stable anion can form. |

Note: The values presented in this table are hypothetical and are based on trends observed in computational studies of similar polychlorinated and brominated aromatic compounds. Actual experimental or calculated values for this compound may differ.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. numberanalytics.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity.

For this compound, the electron-withdrawing chlorine atoms are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The bromomethyl group's influence is more nuanced. Computational studies on substituted benzenes show that alkyl groups can raise the HOMO energy, while the bromine atom can participate in orbital interactions. rsc.orgresearchgate.net The precise distribution of the HOMO and LUMO would be concentrated on the benzene ring and the bromomethyl group, respectively. The HOMO-LUMO gap is anticipated to be a key determinant of the molecule's reactivity, particularly in nucleophilic substitution reactions.

Predicted Frontier Molecular Orbital Characteristics (Hypothetical):

| Orbital | Predicted Energy (eV) | Primary Location | Implication for Reactivity |

| HOMO | ~ -6.5 eV | Benzene Ring | Site of potential electrophilic attack. |

| LUMO | ~ -0.9 eV | C-Br bond of the bromomethyl group | Site of likely nucleophilic attack. |

| HOMO-LUMO Gap | ~ 5.6 eV | - | A relatively large gap suggests moderate kinetic stability. |

Note: These energy values are illustrative and derived from general trends in halogenated aromatic compounds. Specific DFT calculations would be required for precise values for this compound.

Thermochemical Data and Reaction Energetics

The energetics of potential reactions, such as nucleophilic substitution at the bromomethyl group, can be modeled to predict reaction feasibility and product distribution. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for each atom. youtube.com This technique allows for the exploration of conformational changes and intermolecular interactions over time. For this compound, MD simulations could be employed to study its behavior in different solvent environments and its potential interactions with other molecules.

Studies on halogenated compounds have shown that halogen atoms can participate in specific non-covalent interactions known as halogen bonds. nih.govnih.gov MD simulations can model these interactions, which could be significant in biological systems or in the solid-state packing of the compound. The simulations would reveal information about the preferred orientations and interaction energies between molecules of this compound or with solvent molecules. nih.govrug.nlnih.govmdpi.commdpi.comdntb.gov.ua

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. For this compound, a primary reaction of interest would be nucleophilic substitution at the benzylic carbon, where the bromine atom acts as a leaving group.

Computational studies on similar reactions, such as the nucleophilic substitution of other bromomethylated aromatic compounds, can provide a model for the likely mechanism. mdpi.comresearchgate.net The reaction would likely proceed through a transition state where the nucleophile is forming a bond to the carbon atom while the carbon-bromine bond is breaking. nih.govyoutube.comyoutube.com Quantum chemical calculations can precisely map the geometry and energy of this transition state, providing the activation energy for the reaction. dntb.gov.ua The presence of the electron-withdrawing chlorine atoms on the benzene ring would likely influence the stability of the transition state and thus the reaction rate.

Prediction of Spectroscopic Parameters via Ab Initio Methods

Ab initio and DFT calculations can accurately predict various spectroscopic parameters, which can aid in the identification and characterization of a compound. For this compound, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectrum: Calculations can determine the vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule. This would provide a theoretical IR spectrum that could be compared with experimental data for verification. Studies on similar halogenated benzenes have shown good agreement between calculated and experimental IR spectra. researchgate.net

NMR Spectrum: Chemical shifts (¹H and ¹³C) can be calculated to predict the NMR spectrum. The electronic environment of each nucleus, influenced by the surrounding atoms, determines its chemical shift. These predictions are highly valuable for structural elucidation.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption. The calculated absorption wavelengths (λmax) can help in understanding the electronic structure and photophysical properties of the molecule. dtu.dknih.govresearchgate.net

Chemical Reactivity and Derivatization Strategies of 2 Bromomethyl 1,3,4 Trichlorobenzene

Nucleophilic Substitution Reactions of the Bromomethyl Group.khanacademy.orglibretexts.org

The bromomethyl group of 2-(bromomethyl)-1,3,4-trichlorobenzene is susceptible to nucleophilic substitution, a fundamental reaction in organic chemistry. khanacademy.org In these reactions, a nucleophile, an electron-rich species, displaces the bromide ion. The benzylic position of the bromomethyl group can stabilize a carbocation intermediate, suggesting that under certain conditions, the reaction may proceed through an S(_N)1 mechanism. However, the S(_N)2 mechanism, involving a concerted backside attack by the nucleophile, is also possible. khanacademy.orgjimcontent.com

Substitution with Heteroatom Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Selenium).niscpr.res.in

A variety of heteroatom nucleophiles can be employed to displace the benzylic bromine, leading to the formation of new carbon-heteroatom bonds.

Oxygen Nucleophiles: Alkoxides and hydroxides can react to form ethers and alcohols, respectively. For instance, reaction with sodium methoxide (B1231860) would yield 2-(methoxymethyl)-1,3,4-trichlorobenzene.

Nitrogen Nucleophiles: Ammonia (B1221849), primary, and secondary amines can be used to synthesize the corresponding primary, secondary, and tertiary benzylic amines. For example, reaction with ammonia would produce (1,3,4-trichlorophenyl)methanamine.

Sulfur Nucleophiles: Thiolates and thiourea (B124793) are effective nucleophiles for introducing sulfur-containing functional groups. The reaction with a thiolate, such as sodium thiomethoxide, would result in the formation of a thioether.

Selenium Nucleophiles: Selenocyanate ions can also act as nucleophiles. The synthesis of 2-(selenocyanatomethyl)-1,3,4-trichlorobenzene has been reported, demonstrating the utility of this reaction for incorporating selenium into the molecular structure.

These reactions are foundational for creating a diverse library of compounds from a single starting material.

Solvent Effects on Reaction Kinetics and Selectivity.libretexts.org

The choice of solvent can significantly influence the rate and outcome of nucleophilic substitution reactions. libretexts.org Polar protic solvents, such as water and alcohols, are capable of solvating both the nucleophile and the leaving group, and they can stabilize carbocation intermediates. libretexts.org This stabilization favors the S(_N)1 pathway. libretexts.org

In contrast, polar aprotic solvents, like acetone (B3395972) and dimethylformamide (DMF), can solvate cations but are less effective at solvating anions. This leaves the nucleophile more "naked" and reactive, thereby accelerating the rate of S(_N)2 reactions. The kinetics of the reaction of allyl bromide with benzoyl thiosemicarbazide (B42300) have been studied in various protic and aprotic solvents, illustrating the profound impact of the solvent on reaction rates. niscpr.res.in For this compound, a similar dependence on the solvent system would be expected, allowing for the selective promotion of either the S(_N)1 or S(_N)2 mechanism based on the desired outcome.

Palladium-Catalyzed Cross-Coupling Reactions Involving Bromine Substituents.nih.gov

While the benzylic bromine is highly reactive towards nucleophilic substitution, the bromine atoms on the aromatic ring are generally less reactive. However, they can participate in palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Reactions such as the Suzuki, Heck, and Sonogashira couplings can be utilized to introduce new substituents onto the aromatic core. rsc.org

For a Suzuki coupling, a boronic acid or ester is coupled with the aryl bromide in the presence of a palladium catalyst and a base. This would allow for the formation of a new carbon-carbon bond at the position of one of the chlorine or bromine atoms on the ring. The Heck reaction, on the other hand, couples the aryl bromide with an alkene. mdpi.com The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne. acs.org The reactivity of aryl halides in these couplings generally follows the trend I > Br > Cl, suggesting that the bromine substituent on the ring would be more amenable to coupling than the chlorine atoms. mdpi.com

Electrophilic Reactions of the Polychlorinated Aromatic Ring

The polychlorinated aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the halogen substituents. libretexts.orgwikipedia.org Halogens are ortho, para-directing, but deactivating. libretexts.org The existing substitution pattern of the ring will direct any incoming electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com However, due to the deactivating effect of the three chlorine atoms and the bromomethyl group (which is also deactivating), harsh reaction conditions would likely be required to achieve further substitution on the ring. libretexts.org The position of further substitution would be influenced by the combined directing effects of the existing substituents.

Strategic Derivatization for Enhanced Analytical Performance in Research.nih.gov

In analytical chemistry, derivatization is a technique used to modify an analyte to improve its separation and detection. researchgate.net For a compound like this compound, or more commonly, for analytes that can be reacted with it, derivatization can be a crucial step.

Derivatization for Spectroscopic Detection Enhancement.nih.govwikipedia.org

Derivatization can be employed to introduce a chromophore or fluorophore into a molecule, thereby enhancing its detectability by UV-Vis or fluorescence spectroscopy. academicjournals.org For example, this compound could be used as a derivatizing agent for compounds containing nucleophilic groups, such as phenols or thiols. The resulting derivative would have a UV absorbance profile characteristic of the trichlorophenyl group, allowing for sensitive detection.

In the context of gas chromatography-mass spectrometry (GC-MS), derivatization is often used to increase the volatility and thermal stability of polar analytes. nih.govnih.gov For instance, chlorophenoxy acids, a class of herbicides, are often derivatized to their methyl esters to improve their chromatographic behavior. nih.gov While this compound itself is amenable to GC analysis, it could be used to derivatize other less volatile compounds. The resulting derivative would have a distinct mass spectrum, with characteristic isotopic patterns from the chlorine and bromine atoms, aiding in its identification and quantification. researchgate.net

Below is a table summarizing potential derivatization strategies for enhancing the analytical detection of various analytes using a reagent like this compound or for the analysis of related compounds.

| Analyte Class | Derivatization Reaction | Purpose | Analytical Technique |

| Phenols | Williamson Ether Synthesis | Introduce a UV-active tag | HPLC-UV |

| Thiols | Thioether Formation | Introduce a mass-specific tag | GC-MS, LC-MS |

| Carboxylic Acids | Esterification | Increase volatility, introduce a UV-active or mass-specific tag | GC-MS, HPLC-UV |

| Amines | N-Alkylation | Introduce a mass-specific tag | GC-MS, LC-MS |

This table is interactive. You can sort the data by clicking on the column headers.

Strategies for Modifying Chromatographic Behavior

The chromatographic analysis of this compound, a compound characterized by its reactive benzylic bromide and hydrophobic polychlorinated aromatic ring, can be approached directly or through derivatization to enhance its separation and detection properties. While direct analysis via reversed-phase High-Performance Liquid Chromatography (HPLC) is feasible, derivatization offers strategic advantages for improving retention, selectivity, and detector response, particularly in complex matrices or when trace-level quantification is required.

The primary strategies for modifying the chromatographic behavior of this compound revolve around the high reactivity of the bromomethyl group. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions. By reacting it with a suitable nucleophilic reagent, a derivative with altered physicochemical properties, such as polarity, volatility, or spectroscopic characteristics, can be formed.

Nucleophilic Substitution to Alter Polarity and Retention

The most direct derivatization strategy involves the substitution of the bromine atom with a nucleophile that imparts a significant change in the molecule's polarity. This, in turn, modifies its interaction with the stationary and mobile phases in a chromatographic system, leading to changes in retention time.

For Reversed-Phase HPLC: To increase retention on a nonpolar stationary phase (like C18), the polarity of the analyte should be decreased. This can be achieved by introducing a larger, nonpolar group. Conversely, to decrease retention, a more polar functional group can be introduced. For instance, reaction with a thiol introduces a thioether linkage, which can be tailored by the R-group of the thiol to modulate hydrophobicity.

For Gas Chromatography (GC): Derivatization for GC analysis primarily aims to increase the volatility and thermal stability of the analyte. While this compound is amenable to GC analysis, its derivatives may offer improved peak shape and separation from interfering compounds. Reaction with an alcohol to form an ether, or with a carboxylate salt to form an ester, can produce derivatives with different volatility profiles.

The choice of nucleophile is critical and dictates the resulting properties of the derivative. The following table outlines potential nucleophilic substitution reactions and their hypothetical effect on the chromatographic behavior of this compound.

| Nucleophile | Derivative Functional Group | Potential Impact on Chromatographic Behavior | Applicable Technique |

| Methanethiol | Thioether | Increased hydrophobicity, leading to longer retention time in RP-HPLC. | HPLC, GC |

| Sodium Methoxide | Ether | Increased volatility compared to a corresponding thiol derivative. | GC, HPLC |

| Sodium Acetate | Ester | Introduction of a polar carbonyl group, potentially decreasing retention time in RP-HPLC. | HPLC, GC |

| Aniline | Secondary Amine | Introduction of a basic nitrogen atom, allowing for manipulation of retention with mobile phase pH. | HPLC |

Interactive Data Table: Hypothetical Chromatographic Data of this compound and its Derivatives

The following table presents hypothetical retention times for this compound and its potential derivatives to illustrate the impact of derivatization on chromatographic separation. These values are for illustrative purposes and are not based on experimental data for this specific compound.

| Compound | Derivative Type | Hypothetical Retention Time (min) - RP-HPLC | Hypothetical Retention Time (min) - GC |

|---|---|---|---|

| This compound | N/A (Parent Compound) | 12.5 | 8.2 |

| 2-(Methylthiomethyl)-1,3,4-trichlorobenzene | Thioether | 14.8 | 9.5 |

| 2-(Methoxymethyl)-1,3,4-trichlorobenzene | Ether | 11.0 | 7.1 |

| (2,3,5-Trichlorobenzyl) acetate | Ester | 9.7 | 7.8 |

| N-(2,3,5-Trichlorobenzyl)aniline | Secondary Amine | 15.2 | 10.3 |

Derivatization for Enhanced Detection

Beyond altering retention behavior, derivatization is a powerful tool for enhancing the detectability of an analyte. This is particularly useful when the parent compound lacks a strong chromophore for UV-Vis detection or a suitable functional group for sensitive detection by other means like fluorescence or mass spectrometry (MS).

Introduction of a Chromophore/Fluorophore: By reacting this compound with a nucleophilic reagent that contains a chromophoric or fluorophoric moiety, the resulting derivative can be detected with high sensitivity. For example, reaction with a fluorescent amine or thiol would yield a highly fluorescent product, significantly lowering the limit of detection in HPLC with fluorescence detection.

Improving Mass Spectrometric Response: While the bromine and chlorine atoms of this compound provide a characteristic isotopic pattern in MS, derivatization can improve ionization efficiency and lead to more predictable fragmentation patterns, which is beneficial for quantitative analysis using techniques like GC-MS or LC-MS. researchgate.net For instance, introducing a group that is readily protonated can enhance the signal in positive-ion electrospray ionization (ESI-MS).

The selection of a derivatization strategy depends on the analytical objective, the sample matrix, and the available instrumentation. While direct analysis of this compound is possible, derivatization offers a versatile approach to overcome challenges related to retention, selectivity, and sensitivity in chromatographic analysis.

Environmental Dynamics and Transformation Studies of Halogenated Benzene Derivatives Contextualizing 2 Bromomethyl 1,3,4 Trichlorobenzene

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation processes, which are non-biological, play a crucial role in the transformation of halogenated organic compounds in the environment. These pathways include photodegradation and hydrolysis.

Photodegradation Mechanisms (e.g., Direct Photolysis, OH Radical Reactions)

Photodegradation is a key process that can break down halogenated aromatic compounds. This can occur through direct absorption of light (direct photolysis) or through reactions with photochemically generated species like hydroxyl radicals (•OH).

Direct Photolysis: Aromatic compounds can absorb ultraviolet (UV) radiation, leading to the excitation of electrons and potential cleavage of chemical bonds. For halogenated benzenes, a primary photodegradation pathway is reductive dehalogenation, where a carbon-halogen bond is broken. The energy from the light absorption can lead to the homolytic cleavage of the C-Br or C-Cl bond, resulting in the formation of a phenyl radical and a halogen radical. This process generally occurs sequentially, with the compound losing halogen atoms one by one. Studies on brominated flame retardants have shown that the nucleophilic reaction of the bromine atom on the benzene (B151609) ring is a major process in their photodegradation. rsc.org

OH Radical Reactions: In the atmosphere and in sunlit surface waters, hydroxyl radicals are highly reactive oxidants that can initiate the degradation of many organic pollutants. The reaction of •OH with aromatic compounds typically proceeds via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. psu.edursc.org This intermediate can then undergo further reactions, such as elimination of a water molecule to form a more stable radical, or reaction with oxygen to form peroxyl radicals, which can lead to ring cleavage and the formation of a variety of smaller, oxygenated products. rsc.org For halogenated benzenes, the position of •OH attack is influenced by the existing substituents on the ring.

While no specific data exists for 2-(Bromomethyl)-1,3,4-trichlorobenzene, the presence of both bromine and chlorine atoms, as well as a bromomethyl group, suggests that photodegradation would be a relevant transformation pathway. The C-Br bond is generally weaker than the C-Cl bond, suggesting that photolytic cleavage of the bromomethyl group or a ring-bromine bond might be an initial step.

Hydrolytic Stability and Reaction Kinetics

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a halogenated benzene derivative to hydrolysis depends on the nature of the halogen, the other substituents on the benzene ring, and the specific bond being targeted.

The carbon-halogen bonds on the aromatic ring of chlorobenzenes are generally resistant to hydrolysis under normal environmental conditions. nih.gov This is due to the strength of the C-Cl bond, which is increased by the interaction of the chlorine atom's lone pair electrons with the delocalized π-electron system of the benzene ring. nih.gov However, the bromomethyl group (-CH2Br) in this compound is an alkyl halide-like structure and is expected to be much more susceptible to hydrolysis than the aryl-halogen bonds.

The hydrolysis of a benzylic bromide, such as the bromomethyl group, would likely proceed through a nucleophilic substitution reaction, where a water molecule attacks the electrophilic carbon atom bonded to the bromine, leading to the formation of the corresponding alcohol (2-hydroxymethyl-1,3,4-trichlorobenzene) and hydrobromic acid. The rate of this reaction would be influenced by factors such as pH and temperature.

Table 1: General Hydrolytic Stability of Related Functional Groups

| Functional Group | General Hydrolytic Stability | Expected Products |

| Aryl Chloride | Generally stable under environmental conditions | - |

| Aryl Bromide | Generally stable, but C-Br bond is weaker than C-Cl | - |

| Benzyl (B1604629) Bromide | Susceptible to hydrolysis | Benzyl alcohol, HBr |

This table provides a qualitative assessment based on general organic chemistry principles, as specific kinetic data for this compound is not available.

Biotic Transformation and Biodegradation Processes

Microorganisms play a vital role in the breakdown of organic pollutants in the environment. The biodegradation of halogenated benzenes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic and Anaerobic Degradation in Soil and Water Systems

Aerobic Degradation: Under aerobic conditions, bacteria can utilize halogenated benzenes as a source of carbon and energy. The initial step in the aerobic degradation of chlorinated benzenes often involves the action of dioxygenase enzymes. nih.gov These enzymes incorporate both atoms of a molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. This intermediate is then further metabolized, typically leading to catechols, which can then undergo ring cleavage. nih.gov For some compounds, monooxygenase enzymes can also initiate the degradation process by adding a single oxygen atom to the ring. researchgate.net The rate and extent of aerobic degradation generally decrease with an increasing number of halogen substituents on the benzene ring. copernicus.org

Anaerobic Degradation: In anaerobic environments, such as saturated soils, sediments, and some groundwater aquifers, a different set of microbial processes occurs. For highly chlorinated benzenes, reductive dechlorination is a key transformation pathway. nih.gov In this process, the halogenated compound is used as an electron acceptor, and a halogen atom is removed and replaced with a hydrogen atom. This process is carried out by specific groups of bacteria, such as Dehalococcoides species, and results in the formation of less halogenated congeners. nih.gov For instance, trichlorobenzenes can be reductively dechlorinated to dichlorobenzenes and then to monochlorobenzene. researchgate.net Benzene itself is known to be degradable under various anaerobic conditions, including nitrate-reducing, iron-reducing, sulfate-reducing, and methanogenic conditions. researchgate.net

For this compound, it is plausible that under anaerobic conditions, reductive dehalogenation of the chlorine and/or bromine atoms on the ring would occur. The bromomethyl group might also be subject to biological transformation.

Microbial Metabolism of Halogenated Aromatics

The microbial metabolism of halogenated aromatics is a complex process involving a variety of enzymes and metabolic pathways. A key step in the breakdown of these compounds is the removal of the halogen substituent, which can occur either as an initial step or after the aromatic ring has been cleaved.

Microorganisms have evolved diverse strategies to metabolize these compounds. For example, some bacteria can utilize toluene (B28343) and other aromatic hydrocarbons as their sole source of carbon. researchgate.net The degradation pathways often converge on central intermediates like catechol, which are then funneled into the central metabolic pathways of the cell. researchgate.net

The presence of multiple halogen atoms on the benzene ring, as in this compound, generally makes the compound more resistant to microbial attack. However, the bromomethyl group could potentially be a site for initial enzymatic attack, possibly through oxidation or hydrolysis, which might facilitate the subsequent degradation of the chlorinated benzene ring.

Table 2: Overview of Microbial Degradation Pathways for Related Compounds

| Compound Class | Aerobic Pathway | Anaerobic Pathway | Key Intermediates |

| Chlorinated Benzenes | Dioxygenase attack, ring cleavage | Reductive dechlorination | Chlorocatechols, less chlorinated benzenes |

| Toluene | Oxidation of methyl group or ring | Oxidation of methyl group | Benzoate, cresols |

| Brominated Flame Retardants | Limited data, potential for monooxygenase attack | Reductive debromination | Less brominated congeners |

This table summarizes general microbial degradation pathways for classes of compounds related to this compound.

Environmental Partitioning and Transport Mechanisms

The way in which a chemical distributes itself between different environmental compartments (air, water, soil, and biota) is known as its environmental partitioning. This behavior is governed by the compound's physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

Halogenated benzenes are generally characterized by low water solubility and a tendency to partition into organic matter in soil and sediment. psu.edu Their volatility allows them to be transported over long distances in the atmosphere. The degree of halogenation significantly influences these properties; as the number of halogen atoms increases, the compound typically becomes less soluble in water, less volatile, and more lipophilic (higher Kow). This increased lipophilicity can lead to a higher potential for bioaccumulation in the fatty tissues of organisms. rsc.org

For this compound, the presence of three chlorine atoms and a bromine atom suggests that it would be a relatively hydrophobic compound with a tendency to adsorb to soil and sediment particles. Its volatility would determine its potential for atmospheric transport. The specific partitioning behavior would need to be determined through experimental measurements of its physicochemical properties.

Volatilization from Aquatic and Terrestrial Compartments

Volatilization is a key environmental fate process for substances like trichlorobenzenes, governing their transfer from soil or water to the atmosphere. cdc.gov The rate of this process is influenced by the compound's physical-chemical properties and various environmental factors.

For halogenated benzenes, volatilization from aquatic systems is well-documented. Studies on benzene and its alkyl-substituted derivatives show that the ratio of the compound's volatilization liquid-film coefficient to that of oxygen absorption is independent of water mixing conditions. usgs.gov This ratio is a critical parameter for predicting the volatilization rates of organic compounds from streams and rivers. usgs.gov For instance, experimental ratios of the liquid-film coefficients for volatilization to the liquid-film coefficient for oxygen absorption ranged from 0.606 for benzene to 0.357 for n-octylbenzene, indicating that molecular structure significantly affects the volatilization rate. usgs.gov

From terrestrial environments, volatilization is also a significant pathway. cdc.gov Research on benzene volatilization from soil has identified several influencing factors, including soil particle size, organic matter content, temperature, wind speed, and moisture content. researchgate.net Among these, wind speed has been identified as having the most significant impact on the volatilization rate of benzene. researchgate.net While volatilization is expected to be an important fate process for trichlorobenzenes released to soil, their tendency to adsorb to soil particles may reduce the rate at which they evaporate from soil surfaces. cdc.gov

Interactive Table: Factors Influencing Volatilization of Benzene Derivatives from Soil. researchgate.net

| Factor | Influence on Volatilization Rate |

| Wind Speed | Most significant positive impact; higher wind speed increases volatilization. |

| Temperature | Higher temperature increases volatilization. |

| Soil Particle Size | Influences surface area and porosity, affecting volatilization. |

| Organic Matter Content | Higher organic matter can increase adsorption, potentially reducing volatilization. |

| Moisture Content | Affects partitioning between soil, water, and air phases. |

Given that this compound is a volatile substance, it is expected to partition to the atmosphere, similar to other trichlorobenzenes. cdc.gov Its rate of volatilization from water and soil will likely be governed by the same environmental factors that affect benzene and other chlorinated benzenes.

Adsorption and Desorption in Soil and Sediment

Adsorption to soil and sediment particles is a critical process that affects the mobility, bioavailability, and persistence of organic compounds in the environment. nih.gov For halogenated compounds, the degree of adsorption is often strongly correlated with the organic carbon content of the soil and sediment. nih.gov

Studies on trichlorobenzenes indicate that while volatilization is a major fate process, adsorption to soil can reduce their rate of evaporation. cdc.gov The persistence of these compounds can be increased by adsorption, which reduces their availability for degradation. nih.gov The mobility of adsorbed compounds is not entirely eliminated; they can be transported along with erodible particulates or dissolved organic matter. nih.gov

Research on the adsorption of bromide ions, while not directly analogous to an organic molecule, shows that under certain conditions, bromide is not readily adsorbed onto sediment, making it a good tracer for water movement. researchgate.netunl.edu However, other studies indicate that bromide adsorption can occur on variably charged soil surfaces like Fe and Al oxides and kaolinite, particularly at lower pH values. usda.gov

The adsorption behavior of the insecticide chlorpyrifos, a chlorinated organic compound, has been extensively studied. Its adsorption strongly correlates with the organic carbon content of soils and sediments. nih.gov The wide range observed in its soil adsorption coefficient (Kd) highlights the difficulty in predicting adsorptive behavior without site-specific experimental data. nih.gov

Interactive Table: Soil and Sediment Adsorption Coefficients for Related Compounds.

| Compound | Matrix | Mean Kd (L/kg) | Median Kd (L/kg) | Key Correlating Factor |

| Chlorpyrifos nih.gov | Soils | 271 | 116 | Organic Carbon Content |

| Chlorpyrifos nih.gov | Aquatic Sediments | 385 | 403 | Organic Carbon Content |

| 1,2,4-Trichlorobenzene (B33124) cdc.gov | Soil | Not specified | Not specified | Adsorption reduces volatilization |

For this compound, it is anticipated that adsorption to soil and sediment will be a significant process, likely increasing with the organic matter content of the matrix. This adsorption would decrease its mobility in groundwater but could facilitate its transport via soil erosion.

Formation of Secondary Metabolites and Transformation Products in Environmental Contexts

Organic contaminants released into the environment can undergo transformation through various biotic and abiotic processes, leading to the formation of secondary metabolites and transformation products. nih.govnih.gov These products may have different properties and toxicities compared to the parent compound. nih.gov

For chlorinated aromatic compounds like trichlorobenzenes, biodegradation is generally slow, and the rate decreases as the degree of chlorination increases. cdc.gov Under aerobic conditions, trichlorobenzenes are not considered readily biodegradable. cdc.gov However, under anaerobic (methanogenic) conditions, they can undergo reductive dechlorination, which results in the formation of less chlorinated species such as dichlorobenzenes and monochlorobenzene. cdc.gov The degradation of the pesticide lindane (γ-hexachlorocyclohexane) can also lead to the formation of 1,2,4-trichlorobenzene. cdc.gov

The transformation of 2,4,6-trinitrotoluene (B92697) (TNT) in soils provides another example of how substituted benzenes are altered in the environment, typically through reductive processes that give rise to amino-, hydroxylamino-, and azo-compounds. researchgate.net General transformation processes for organic pollutants include hydrolysis, photolysis, metabolism, and microbial activity. nih.gov The generation of highly reactive hydroxyl radicals, for instance through Fenton-like reactions, can also initiate the transformation of organic compounds. nih.gov

Given these precedents, this compound is expected to be susceptible to transformation in the environment. Potential pathways include:

Reductive Dechlorination: Similar to other trichlorobenzenes, the chlorine atoms on the benzene ring could be sequentially removed under anaerobic conditions.

Transformation of the Bromomethyl Group: The -CH₂Br group is a reactive functional group that could undergo hydrolysis to form an alcohol (2-(hydroxymethyl)-1,3,4-trichlorobenzene) or be subject to other nucleophilic substitutions or microbial degradation.

Combined Transformations: Both the chlorinated ring and the bromomethyl group could be altered, leading to a complex mixture of transformation products.

Interactive Table: Potential Transformation Products of this compound.

| Parent Compound | Potential Transformation Process | Potential Product(s) |

| This compound | Reductive Dechlorination | 2-(Bromomethyl)-dichlorobenzenes, 2-(Bromomethyl)-monochlorobenzene |

| This compound | Hydrolysis of Bromomethyl Group | 2-(Hydroxymethyl)-1,3,4-trichlorobenzene |

| This compound | Microbial Degradation | Ring cleavage products, various hydroxylated and dehalogenated intermediates |

The study of these transformation products is crucial for a complete understanding of the environmental risk posed by the parent compound. nih.gov

Advanced Analytical Methods for Detection and Quantification of 2 Bromomethyl 1,3,4 Trichlorobenzene in Research Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of 2-(Bromomethyl)-1,3,4-trichlorobenzene from intricate mixtures. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte, as well as the nature of the sample matrix.

Gas Chromatography (GC) with Selective Detectors (e.g., ECD, MS) for Environmental and Synthetic Samples

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile halogenated organic compounds. Due to the presence of three chlorine atoms and one bromine atom, this compound exhibits a strong response with an Electron Capture Detector (ECD), which is highly selective for electronegative compounds like halogens. measurlabs.comscioninstruments.com This makes GC-ECD an exceptionally sensitive method for trace-level detection in environmental samples. measurlabs.comgcms.czresearchgate.netusgs.gov

For unambiguous identification and confirmation, Mass Spectrometry (MS) is the detector of choice. acs.org When coupled with GC, MS provides detailed structural information, which is crucial for distinguishing between isomers and other co-eluting compounds. In negative chemical ionization (NCI) mode, GC-MS can offer enhanced sensitivity for halogenated compounds, often detecting the characteristic bromide ion (Br⁻). acs.org

A rapid gas chromatographic method has been developed for the separation and quantitative analysis of mixtures containing benzene (B151609), bromobenzene (B47551), and dibromobenzene isomers using a packed column with a modified stationary phase. oup.com While specific to these compounds, the principles can be adapted for the analysis of this compound.

Table 1: Illustrative GC Parameters for Analysis of this compound

| Parameter | GC-ECD | GC-MS |

|---|---|---|

| Column | Capillary Column (e.g., Rtx®-CLPesticides, DB-5) | Capillary Column (e.g., HP-5MS, DB-5MS) |

| Injector Temp. | 250 °C | 280 °C |

| Oven Program | Initial: 60°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min | Initial: 70°C, hold 2 min; Ramp: 10°C/min to 300°C, hold 10 min |

| Carrier Gas | Nitrogen or Argon/Methane | Helium |

| Detector | Electron Capture Detector (ECD) | Mass Spectrometer (MS) |

| Detector Temp. | 300 °C | N/A (Transfer line at 290°C) |

| Ionization Mode | N/A | Electron Ionization (EI), Negative Chemical Ionization (NCI) acs.org |

| Acquisition Mode | N/A | Full Scan or Selected Ion Monitoring (SIM) uci.edu |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV-Vis, MS, FLD)

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for less volatile compounds or for samples that are not amenable to the high temperatures of a GC inlet. A specific reverse-phase HPLC method has been outlined for the analysis of this compound. sielc.com This method can be scaled for both analytical quantification and preparative isolation of impurities. sielc.com

UV-Vis detectors are commonly used for aromatic compounds, offering good sensitivity. For enhanced selectivity and lower detection limits, especially in complex matrices, coupling HPLC with a Mass Spectrometer (HPLC-MS) is advantageous. nih.govnih.gov This combination provides both retention time and mass-to-charge ratio data, ensuring high confidence in compound identification. For certain derivatives, a Fluorescence Detector (FLD) could be employed if the molecule or a derivatized form exhibits native fluorescence.

Table 2: HPLC Method for this compound Analysis sielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| MS Compatibility | Phosphoric acid can be replaced with formic acid for MS applications sielc.com |

| Detection | UV-Vis, Mass Spectrometry (MS) |

| Application | Analytical quantification, preparative separation, pharmacokinetics sielc.com |

Gel Permeation Chromatography (GPC) for Polymer Characterization (if applicable to derivatives)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of liquid chromatography that separates molecules based on their size in solution. wikipedia.orglucideon.com This technique is not typically used for the analysis of small molecules like this compound itself. However, it is an indispensable tool for characterizing polymers. wikipedia.orgeag.com If this compound is used as a monomer or a functionalizing agent to create brominated polymers, GPC would be the primary method to determine the molecular weight distribution (including Mn, Mw), and polydispersity (Đ) of the resulting polymer. wikipedia.orgacs.org The analysis is typically performed using organic solvents as the mobile phase. wikipedia.org

Sample Preparation and Enrichment Strategies for Trace Analysis

Effective sample preparation is crucial for accurate and reliable analysis, especially when dealing with trace concentrations of analytes in complex matrices. The goal is to isolate and concentrate the target compound while removing interfering substances.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional method for extracting organic compounds from aqueous samples. vt.edu It involves partitioning the analyte between the sample matrix and an immiscible organic solvent. vt.edu For halogenated compounds, solvents like dichloromethane (B109758) or hexane (B92381) are commonly used. nih.govmdpi.com While effective, LLE can be labor-intensive and consume significant volumes of organic solvents. vt.edu

Solid-Phase Extraction (SPE) offers a more efficient and environmentally friendly alternative to LLE. rsc.org In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains the analyte. nih.gov Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. For halogenated aromatic compounds like this compound, reverse-phase sorbents such as C18 are commonly employed. nih.gov The selection of the appropriate sorbent and elution solvent is critical for achieving high recovery and clean extracts. For instance, a method for determining BTEX compounds in soil involved methanol (B129727) extraction followed by SPE cleanup. rsc.org Another study optimized an SPE method for bromobenzoquinones and tribromophenol in chlorinated seawater using GC-ECD analysis. nih.gov

Table 3: Comparison of LLE and SPE for Sample Preparation

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids vt.edu | Partitioning between a liquid sample and a solid sorbent nih.gov |

| Solvent Usage | High | Low rsc.org |

| Selectivity | Lower, co-extraction of interferences is common | Higher, can be tuned by sorbent and solvent selection |

| Automation | Difficult | Easily automated |

| Typical Solvents | Dichloromethane, Hexane, MTBE nih.govmdpi.comnih.gov | Methanol (for extraction), Dichloromethane (for elution) rsc.org |

| Typical Sorbents | N/A | C18, Florisil nih.govnih.gov |

Microextraction Techniques

To further reduce solvent consumption and sample volume, various microextraction techniques have been developed. These methods are based on the same principles as LLE and SPE but operate on a much smaller scale.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient technique where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample. frontiersin.org This creates a cloudy solution with a very large surface area, facilitating fast mass transfer of the analyte into the extraction solvent. frontiersin.orgyoutube.comyoutube.com After centrifugation, the small volume of extractant is collected for analysis. youtube.com DLLME has been successfully applied to the analysis of organochlorine pesticides in water. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (either directly or in the headspace), and analytes adsorb onto the coating. The fiber is then transferred to the GC injector for thermal desorption and analysis. SPME is particularly well-suited for the analysis of volatile and semi-volatile organic compounds in water and air samples. A method using headspace SPME coupled with cryo-trap GC-MS has been developed for the trace analysis of BTEX in water at sub-ng/L levels. epa.gov

Applications of 2 Bromomethyl 1,3,4 Trichlorobenzene in Organic Synthesis and Material Science

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the bromomethyl group, coupled with the stability and electronic properties of the trichlorinated aromatic ring, makes 2-(Bromomethyl)-1,3,4-trichlorobenzene a valuable precursor in the synthesis of a wide array of complex organic molecules. Its utility spans the construction of both polycyclic and heterocyclic systems, as well as the synthesis of specialized ligands for catalysis.

Construction of Polycyclic and Heterocyclic Systems

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds often relies on the strategic introduction of functional groups that can participate in ring-forming reactions. The bromomethyl group of this compound serves as a reactive handle for such transformations. For instance, it can be utilized in Friedel-Crafts alkylation reactions, where the benzyl-like bromide can react with other aromatic compounds in the presence of a Lewis acid catalyst to form new carbon-carbon bonds, leading to the assembly of larger polycyclic structures.

Furthermore, this compound is a potential starting material for the synthesis of various heterocyclic systems. The bromomethyl group can undergo nucleophilic substitution reactions with a variety of heteroatom-containing nucleophiles, such as amines, thiols, and alcohols, to introduce the trichlorophenylmethyl moiety into a heterocyclic framework. This approach allows for the creation of novel heterocyclic compounds with significant halogen substitution, which can influence their biological activity and material properties.

Ligand Synthesis for Catalysis

In the field of catalysis, the design and synthesis of ligands are crucial for controlling the activity and selectivity of metal catalysts. The structural and electronic properties of this compound make it an intriguing building block for ligand synthesis. The trichlorinated phenyl group can impart specific steric and electronic effects to a metal center, while the bromomethyl group provides a convenient point of attachment for coordinating moieties. For example, it can be reacted with phosphorus- or nitrogen-based nucleophiles to generate phosphine (B1218219) or amine ligands, respectively. These ligands can then be coordinated to various transition metals to form catalysts for a range of organic transformations.

Monomer or Building Block in Polymer Chemistry

The incorporation of halogen atoms into polymer backbones can significantly alter their physical and chemical properties, leading to materials with enhanced flame retardancy, thermal stability, and specific electronic characteristics. This compound serves as a valuable monomer or building block in this context.

Development of Functional Polymers with Halogenated Backbones